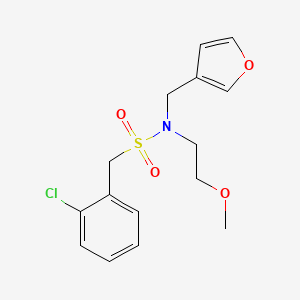

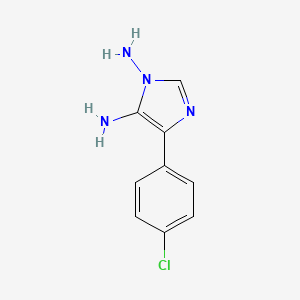

![molecular formula C14H18N2O3S B2796518 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide CAS No. 1281694-10-7](/img/structure/B2796518.png)

1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide” is a type of N-sulfonylpiperidine-3-carboxamides (SPCs) which has been identified as a novel capsid assembly modulator with antiviral activity . It has been found to potently reduce the amount of secreted HBV DNA .

Synthesis Analysis

The compound was identified through structure-based virtual screening of an integrated compound library . This process led to the identification of several types of HBV inhibitors, among which N-sulfonylpiperidine-3-carboxamides (SPCs) stood out .Chemical Reactions Analysis

The compound has been found to inhibit the formation of HBV capsid, synthesis of cccDNA, e antigen (HBeAg), viral pregenomic RNA (pgRNA), and HBV DNA levels . This suggests that it interacts with these biological molecules and inhibits their formation or synthesis.Aplicaciones Científicas De Investigación

1. Anticancer Properties

1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide and related compounds have been explored for their anticancer properties. In a study by Ravichandiran et al. (2019), phenylaminosulfanyl-1,4-naphthoquinone derivatives, a related class, demonstrated potent cytotoxic activity against various human cancer cell lines. These compounds showed low toxicity in normal human kidney cells and were found to induce apoptosis and cell cycle arrest in MCF-7 cells. The apoptosis was mediated through the upregulation of caspase-3 and caspase-7 proteins, suggesting potential as anticancer agents (Ravichandiran et al., 2019).

2. Antibacterial Activity

Studies have indicated that compounds similar to this compound possess significant antibacterial properties. Sowmya et al. (2018) synthesized a series of sulfonamide derivatives which displayed potential antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger (Sowmya et al., 2018). Another research by Ajani et al. (2012) synthesized a range of sulfonamide drugs, including structures similar to the target compound, which exhibited significant in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli (Ajani et al., 2012).

3. Anti-inflammatory Potential

Compounds structurally related to this compound have been investigated for their potential anti-inflammatory properties. Gangapuram et al. (2006) synthesized novel sulfonylamino tetrahydropyridine derivatives, which are structurally related, and these compounds were explored for their anti-inflammatory effects (Gangapuram & Redda, 2006).

4. Antiviral Applications

Research has also highlighted the antiviral capabilities of compounds akin to this compound. Srivastava et al. (1977) reported the synthesis of thiazole C-nucleosides, which showed significant in vitro activity against herpes virus and parainfluenza virus, indicating potential antiviral applications (Srivastava et al., 1977).

Mecanismo De Acción

Target of Action

The primary target of 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide is the capsid of the Hepatitis B Virus (HBV) . The capsid, a key element during HBV replication, is considered a promising target for the treatment of chronic hepatitis B .

Mode of Action

This compound, as a novel capsid assembly modulator, interacts with the HBV capsid and inhibits its formation . This interaction leads to a reduction in the amount of secreted HBV DNA .

Biochemical Pathways

The compound affects the HBV replication pathway. By inhibiting the formation of the HBV capsid, it disrupts the synthesis of covalently closed circular DNA (cccDNA), e antigen (HBeAg), and viral pregenomic RNA (pgRNA) . These changes in the biochemical pathway lead to a decrease in HBV DNA levels, thereby restraining HBV replication .

Pharmacokinetics

The compound exhibits high antiviral activity without causing cytotoxicity , suggesting favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of the compound’s action include the dose-dependent inhibition of HBV capsid formation, cccDNA synthesis, HBeAg production, and pgRNA and HBV DNA levels . These effects result in potent inhibition of HBV replication .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of this compound are not detailed in the available literature, it’s important to note that such factors can include pH, temperature, and the presence of other biological molecules

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide has been found to interact with various enzymes and proteins in biochemical reactions

Cellular Effects

The compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level . It has been suggested that it may interact with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression . The exact molecular mechanism of action is still being studied.

Propiedades

IUPAC Name |

1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c15-14(17)13-7-4-9-16(11-13)20(18,19)10-8-12-5-2-1-3-6-12/h1-3,5-6,8,10,13H,4,7,9,11H2,(H2,15,17)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGSYOHVJSNXLM-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

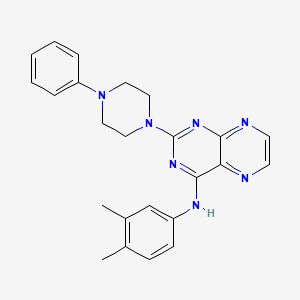

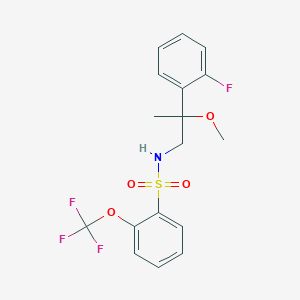

![2-(2-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2796438.png)

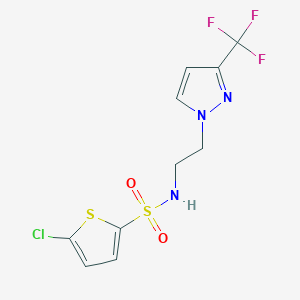

![2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2796442.png)

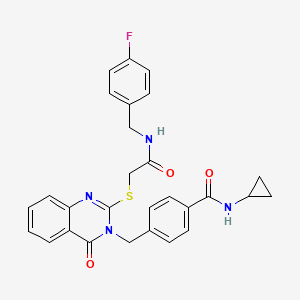

![8-(4-fluorophenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2796444.png)

![4-(2,4-DICHLOROPHENOXY)-N'-[(E)-PHENYLMETHYLIDENE]BUTANEHYDRAZIDE](/img/structure/B2796450.png)

![6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2796451.png)

![2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2796454.png)

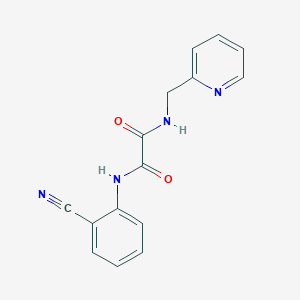

![2-({1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2796458.png)